2-Bromo-7-chloroimidazo[1,2-a]pyridine
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Description
"2-Bromo-
Scientific Research Applications
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Medicinal Chemistry
- Application : Imidazopyridine, which includes “2-Bromo-7-chloroimidazo[1,2-a]pyridine”, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
- Method : The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are used .
- Results : The results of these methods have led to the creation of a wide range of compounds with significant biological and therapeutic value .
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Material Science
- Application : Imidazopyridine is also useful in material science because of its structural character .
- Method : The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are used .
- Results : The results of these methods have led to the creation of a wide range of compounds with significant value in material science .
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Antituberculosis Agents
- Application : Imidazopyridine analogues, including “2-Bromo-7-chloroimidazo[1,2-a]pyridine”, have been studied as potential antituberculosis agents .
- Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results : Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
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pH Monitoring
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Antimicrobial Agents
- Application : Imidazopyridine analogues, including “2-Bromo-7-chloroimidazo[1,2-a]pyridine”, have been studied as potential antimicrobial agents .
- Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results : Some examples of imidazo[1,2-a]pyridine exhibit significant activity against various types of bacteria and fungi .
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Chemical Synthesis
- Application : “2-Bromo-7-chloroimidazo[1,2-a]pyridine” is used as a starting material in the synthesis of various other chemical compounds .
- Method : The compound can be used in various chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
- Results : The results of these methods have led to the creation of a wide range of compounds with significant value in various fields of chemistry .
properties
IUPAC Name |
2-bromo-7-chloroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-4-11-2-1-5(9)3-7(11)10-6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPBAWAFMKICQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721011 |
Source
|
Record name | 2-Bromo-7-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-7-chloroimidazo[1,2-a]pyridine | |
CAS RN |
1260825-69-1 |
Source
|
Record name | 2-Bromo-7-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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